

Solubility of 4-Hydroxy-3-nitropyridine in different organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3-nitropyridine

Cat. No.: B047278

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Hydroxy-3-nitropyridine** in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from formulation design to bioavailability. **4-Hydroxy-3-nitropyridine**, a key heterocyclic intermediate, is pivotal in the synthesis of novel therapeutic agents and other fine chemicals.^{[1][2]} Despite its importance, quantitative solubility data for this compound in various organic solvents is not readily available in public literature. This guide provides a comprehensive framework for understanding and, critically, experimentally determining the solubility of **4-Hydroxy-3-nitropyridine**. We will delve into the physicochemical properties that govern its solubility, present a theoretical foundation for solvent interactions, and provide a detailed, field-proven protocol for its quantitative measurement. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for handling this versatile chemical intermediate.

Physicochemical Profile and Structural Insights

Understanding the molecular structure of **4-Hydroxy-3-nitropyridine** is fundamental to predicting its behavior in different solvent environments. Its key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ N ₂ O ₃	[3][4]
Molar Mass	140.10 g/mol	[3]
Appearance	Yellow crystalline solid/powder	[1][4][5]
Melting Point	~285 °C (with decomposition)	[6][7]
CAS Number	5435-54-1	[4][6]

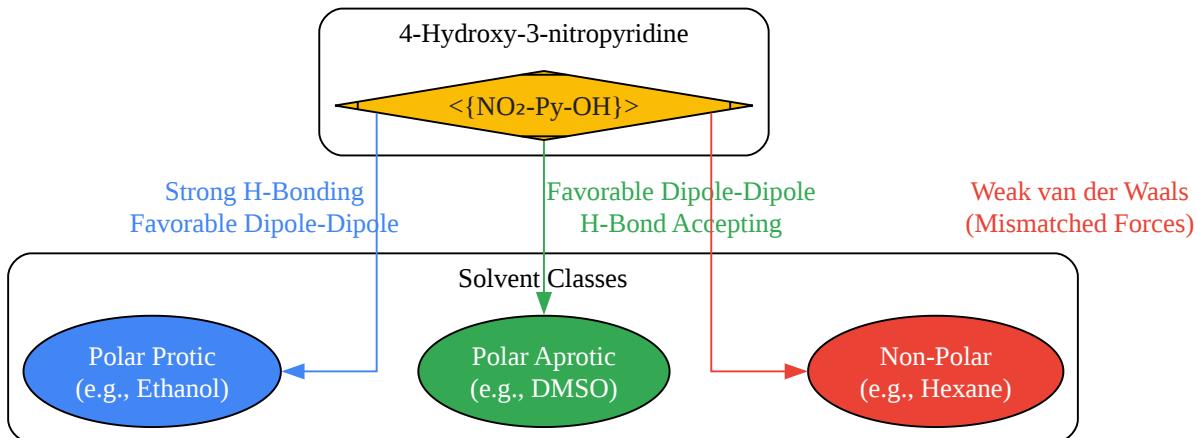
The molecule's solubility is dictated by the interplay of three key features: the pyridine ring, the hydroxyl (-OH) group, and the nitro (-NO₂) group.

- Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which imparts basicity and polarity.[8][9]
- Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, making it highly influential in interactions with protic solvents like alcohols and water.[3]
- Nitro Group: A strong electron-withdrawing group that increases the molecule's overall polarity.

These functional groups create a molecule with significant polarity and hydrogen-bonding potential, suggesting poor solubility in non-polar solvents but favorable interactions with polar organic solvents. General literature confirms it has good solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) but is only slightly soluble in water.[3]

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" provides a foundational but simplified view of solubility. A more nuanced understanding requires considering the specific intermolecular forces at play between **4-Hydroxy-3-nitropyridine** (the solute) and the solvent.


Solvent Classification and Expected Interactions:

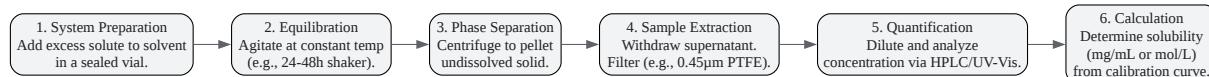
- Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors and

acceptors. Given **4-Hydroxy-3-nitropyridine**'s hydroxyl group, strong hydrogen bonding is expected, leading to favorable solubility.[3]

- Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents are polar but lack a hydrogen bond-donating capability. However, their strong dipole moments can interact effectively with the polar nature of the solute. DMSO, in particular, is an excellent solvent for polar compounds due to its high polarity.[3]
- Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding ability. The energy required to break the strong intermolecular forces within the crystalline lattice of **4-Hydroxy-3-nitropyridine** would not be compensated by the weak van der Waals forces formed with these solvents, leading to very poor solubility.

The following diagram illustrates the primary intermolecular interactions anticipated between **4-Hydroxy-3-nitropyridine** and representative solvent types.

[Click to download full resolution via product page](#)


Caption: Intermolecular forces governing solubility.

A Validated Protocol for Quantitative Solubility Determination

Given the absence of published quantitative data, experimental determination is necessary. The "gold standard" for measuring equilibrium solubility is the shake-flask method, which is highly recommended for its accuracy and reliability.[\[10\]](#)[\[11\]](#)

Objective: To determine the equilibrium solubility of **4-Hydroxy-3-nitropyridine** in a selected organic solvent at a constant, specified temperature (e.g., 25 °C).

Core Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology:

Part A: Analytical Method Development (HPLC)

- Prepare a Stock Solution: Accurately weigh approximately 10 mg of **4-Hydroxy-3-nitropyridine** and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask to create a ~1 mg/mL stock solution.
- Create Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least five standard solutions of known concentrations that bracket the expected solubility range.
- Establish HPLC Method: Use a C18 column and a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve good peak separation and shape. Determine the retention time and optimal detection wavelength (λ_{max}) using a UV detector.

- Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration to generate a linear calibration curve. The R^2 value should be >0.99 for a valid curve.

Part B: Shake-Flask Solubility Measurement

- Sample Preparation: Add an excess amount of solid **4-Hydroxy-3-nitropyridine** to a glass vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means that undissolved solid remains visible.
- Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., $25\text{ }^\circ\text{C} \pm 0.5\text{ }^\circ\text{C}$). Agitate the samples for at least 24 hours to ensure equilibrium is reached.^[12] A 48-hour period is often used to be certain.
- Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the larger particles settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.^[12]
- Sample Collection: Carefully withdraw a known volume of the clear supernatant from the top layer, being cautious not to disturb the solid pellet. Immediately filter the collected supernatant through a $0.45\text{ }\mu\text{m}$ syringe filter (PTFE is a good choice for organic solvents) into a clean vial.^[10]
- Analysis: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of your calibration curve. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
- Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

$$\text{Solubility (mg/mL)} = \text{Measured Concentration (mg/mL)} \times \text{Dilution Factor}$$

This entire procedure should be performed in triplicate to ensure the precision and reliability of the results.^[11]

Data Interpretation and Application

The quantitative data generated through this protocol provides a critical foundation for numerous applications:

- Formulation Development: Selecting appropriate solvent systems for liquid formulations or identifying potential crystallization issues.[13]
- Process Chemistry: Designing efficient crystallization and purification steps by understanding solubility in anti-solvents and process solvents.[6]
- Preclinical Research: Preparing stock solutions for in vitro and in vivo assays with confidence in the concentration and stability.

By correlating the experimental solubility values with the physicochemical properties of the solvents (e.g., dielectric constant, hydrogen bond donor/acceptor capacity), researchers can build predictive models for solubility in other, untested solvent systems, accelerating future development efforts.[14][15]

Conclusion

While published quantitative data on the solubility of **4-Hydroxy-3-nitropyridine** is scarce, its molecular structure provides clear indicators of its likely behavior in various organic solvents. Its polarity and hydrogen bonding capabilities suggest good solubility in polar protic and aprotic solvents and poor solubility in non-polar media. This guide provides the theoretical context to understand these interactions and, more importantly, offers a robust, step-by-step experimental protocol based on the industry-standard shake-flask method to empower researchers to generate high-quality, reliable solubility data. Such data is indispensable for the effective utilization of this important intermediate in pharmaceutical development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. market.us [market.us]
- 3. 4-Hydroxy-3-nitropyridine: Properties, Uses, Safety Data & Supplier Information | China Manufacturer [pipzine-chem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]
- 7. 4-Hydroxy-3-nitropyridine | 5435-54-1 | FH05482 [biosynth.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Pyridine [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of 4-Hydroxy-3-nitropyridine in different organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047278#solubility-of-4-hydroxy-3-nitropyridine-in-different-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com